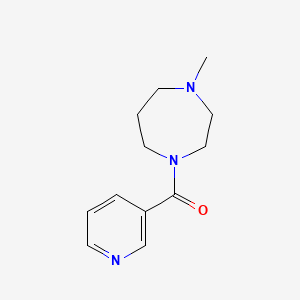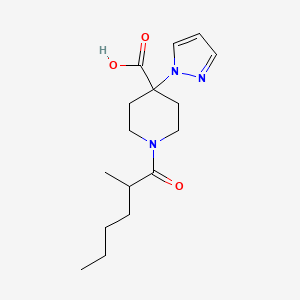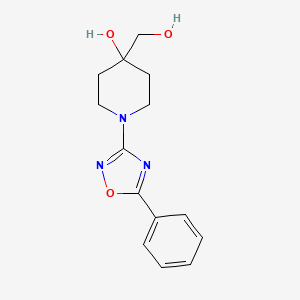![molecular formula C17H11F3N2O B5493369 5-(2-phenylvinyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5493369.png)
5-(2-phenylvinyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-phenylvinyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a compound that has gained considerable attention in the field of scientific research due to its unique chemical structure and potential applications. This compound is also known as PFO and has been synthesized using various methods.
作用机制
The mechanism of action of PFO is not fully understood, but it is believed to involve interactions with cellular membranes and proteins. PFO has been shown to interact with lipid bilayers and induce membrane permeabilization, which may be related to its potential use as a drug delivery system. PFO has also been shown to interact with proteins, such as bovine serum albumin, and induce conformational changes, which may be related to its potential use as a fluorescent probe for imaging biological systems.
Biochemical and Physiological Effects
PFO has been shown to exhibit low toxicity and good biocompatibility, making it a promising candidate for biomedical applications. In vitro studies have shown that PFO can be internalized by cells and localize in the cytoplasm and nucleus. PFO has also been shown to induce apoptosis in cancer cells, suggesting its potential use as an anticancer agent.
实验室实验的优点和局限性
PFO exhibits several advantages for use in lab experiments, including its high fluorescence quantum yield, good photostability, and low toxicity. However, PFO also has some limitations, such as its sensitivity to pH and temperature, which may affect its fluorescence properties.
未来方向
There are several future directions for research on PFO. One potential area of research is the development of PFO-based drug delivery systems for targeted drug delivery. Another area of research is the development of PFO-based fluorescent probes for imaging biological systems. Additionally, further studies are needed to fully understand the mechanism of action of PFO and its potential applications in various fields.
Conclusion
In conclusion, PFO is a compound that has gained considerable attention in the field of scientific research due to its unique chemical structure and potential applications. The synthesis of PFO can be achieved using various methods, and it has been extensively studied for its potential applications in various fields. PFO exhibits excellent optical properties, low toxicity, and good biocompatibility, making it a promising candidate for use in lab experiments and biomedical applications. Further research is needed to fully understand the mechanism of action of PFO and its potential applications in various fields.
合成方法
The synthesis of PFO can be achieved using various methods, such as the reaction of 2-phenylacetonitrile with trifluoromethylphenylhydrazine and chloroacetic acid, or the reaction of 2-phenylacetonitrile with trifluoromethylphenylhydrazine and carbon disulfide. The latter method is more efficient and yields higher purity of PFO. The reaction involves the formation of an intermediate product, which is then cyclized to form PFO.
科学研究应用
PFO has been extensively studied for its potential applications in various fields, including material science, organic electronics, and biomedical research. PFO exhibits excellent optical properties, such as high fluorescence quantum yield and good photostability, making it a promising candidate for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. In biomedical research, PFO has been investigated for its potential as a fluorescent probe for imaging biological systems, as well as its potential use in drug delivery systems.
属性
IUPAC Name |
5-[(E)-2-phenylethenyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O/c18-17(19,20)14-8-4-7-13(11-14)16-21-15(23-22-16)10-9-12-5-2-1-3-6-12/h1-11H/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIPTPNWKOBAIB-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(E)-2-phenylethenyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{2-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5493298.png)
![(1R*,2R*,6S*,7S*)-4-[4-(4-morpholinylcarbonyl)benzoyl]-4-azatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5493305.png)


![N'-[(4-methylbenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5493328.png)

![7-(1,3-benzothiazol-2-yl)-4-[2-(2-hydroxyethoxy)ethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5493338.png)
![4-({(2R,5S)-5-[(6-methyl-2-phenylpyrimidin-4-yl)methyl]tetrahydrofuran-2-yl}methyl)morpholine](/img/structure/B5493343.png)
![3-{1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]-2-pyrrolidinyl}-4-methyl-1,2,5-oxadiazole](/img/structure/B5493349.png)
![1'-[(5-phenyl-3-isoxazolyl)carbonyl]spiro[indene-1,4'-piperidine]](/img/structure/B5493351.png)
![2-(2-naphthyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5493353.png)

![4-methyl-N'-(1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)benzenesulfonohydrazide](/img/structure/B5493388.png)